molecular formula C13H21NO4 B2823404 (5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid CAS No. 2567517-38-6

(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid

Cat. No. B2823404
CAS RN: 2567517-38-6
M. Wt: 255.314
InChI Key: NEWDPFQAUCALAJ-UXBLZVDNSA-N
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Description

This compound is a complex organic molecule that contains an azocine ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also has a carboxylic acid group (-COOH) and an ester group (RCOO-), which are common in organic chemistry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of carboxylic acids and esters. For example, it could participate in esterification or hydrolysis reactions .

Scientific Research Applications

Synthetic Utilization and Methodologies

  • Safe and reliable synthetic utilization of hydrazoic acid in a continuous flow reactor was demonstrated for the synthesis of substituted tetrazoles and N-(2-azidoethyl)acylamides, showcasing the potential for efficient synthesis of complex molecules, including azocine derivatives (Gutmann et al., 2012).
  • Ruthenium-catalyzed synthesis provided a protected version of triazole amino acids, indicating the utility in the preparation of triazole-based scaffolds and biologically active compounds, highlighting the importance of innovative catalysts in the synthesis of complex structures (Ferrini et al., 2015).

Structural Studies and Material Applications

  • Structural analysis of benzazepine derivatives leading to a benzazepine carboxylic acid revealed insights into hydrogen-bonded assembly across different dimensions, useful for understanding the chemical behavior and potential material applications of similar compounds (Guerrero et al., 2014).
  • The study on ferrocene compounds synthesized amino acids containing the ferrocenylene unit, showing the integration of organometallic structures into bioactive molecules, which can be analogous to the application of complex structures like azocine derivatives (Barišić et al., 2003).

properties

IUPAC Name

(5E)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-10(11(15)16)7-5-9-14/h6H,4-5,7-9H2,1-3H3,(H,15,16)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWDPFQAUCALAJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=CCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC/C(=C\CC1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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